2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-15-8-6-13(7-9-15)12-21-19(23)11-14-10-18(25-22-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKKTCGRWFTUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a member of the oxazole derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- An oxazole ring , a five-membered heterocyclic structure containing nitrogen and oxygen.
- A 2-fluorophenyl group and a 4-methoxyphenyl group attached to the acetamide backbone.
The molecular formula is with a molecular weight of approximately 278.283 g/mol. The presence of fluorine and methoxy groups enhances its chemical diversity and potential biological activity.
Biological Activities
Research indicates that compounds with oxazole structures often exhibit significant biological activities, including:
- Antitumor Activity : In vitro studies have shown that related oxazole derivatives demonstrate potent antitumor effects against various cancer cell lines. For instance, a closely related compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications in oncology .
- Antimicrobial Activity : The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, similar oxazole derivatives showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
The biological mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest that the oxazole ring may interact with specific biological targets, influencing cellular pathways associated with cancer proliferation and bacterial resistance.
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(3-methoxyphenyl)methylacetamide | Contains a chloro substituent instead of fluorine | Different halogen affects reactivity |
| 5-(4-Fluorophenyl)-1,2-oxazole | Lacks the acetamide moiety | Focuses on oxazole's role without additional functionalization |
| 2-Fluoro-N-(4-methoxyphenyl)acetamide | Similar acetamide structure but different phenyl substituent | Variation in biological activity due to phenyl group |
This comparative analysis highlights how variations in functional groups can significantly influence the biological activity of these compounds.
Case Studies
- Antitumor Efficacy : A study conducted on cancer cell lines revealed that compounds structurally related to This compound exhibited IC50 values as low as 0.0195 mg/mL against E. coli and other cancerous cells .
- Antimicrobial Properties : Another study reported that derivatives showed promising antimicrobial activity against strains such as Bacillus mycoides and Candida albicans, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Fluorophenyl Substituent Position
- 2-Fluorophenyl (Target) vs. 4-Fluorophenyl () : The ortho-fluorine (2-position) in the target compound may sterically hinder interactions with flat binding pockets compared to the para-substituted analog. Para-substitution () often improves aromatic stacking but may reduce metabolic stability due to increased electron-withdrawing effects .
Heterocyclic Core Modifications
- Oxazole (Target) vs. Thiadiazole (): Thiadiazole derivatives () exhibit pronounced anticonvulsant activity, suggesting that sulfur-containing heterocycles may enhance interaction with voltage-gated ion channels. Oxazoles, being more electronegative, could favor hydrogen bonding in enzymatic active sites .
Acetamide Linker Variations
- Methoxybenzyl (Target) vs.
Pharmacokinetic Implications
- The piperidine ring in and the cyclohexylamino chain in both enhance basicity, improving solubility in acidic environments (e.g., stomach) and CNS bioavailability. The target compound’s methoxybenzyl group, while less basic, may reduce first-pass metabolism via steric protection .
Research Findings and Trends
- Anticonvulsant Activity : highlights the importance of the acetamide-thiadiazole scaffold in seizure suppression, achieving 100% effectiveness in the maximal electroshock (MES) model. This suggests that the target compound’s acetamide-oxazole system warrants testing in similar models .
- Stereochemical Influence: The stereospecific piperidine in underscores the role of chirality in optimizing receptor binding.
- Lipophilicity vs. Solubility : Compounds with tert-butyl () or trifluoromethyl () groups exhibit higher logP values, which may improve tissue penetration but reduce aqueous solubility. The target compound’s methoxy group balances moderate hydrophobicity with hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
